molecular formula C18H14ClF2N3O3S B2691272 3-chloro-4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921513-13-5

3-chloro-4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2691272
M. Wt: 425.83
InChI Key: JKXPPTYKAPQKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF2N3O3S and its molecular weight is 425.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds like Arylazopyrazole Pyrimidone clubbed with heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These studies highlight the potential use of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition and Antioxidant Potential

Sulfonamide hybrid Schiff bases have shown enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, alongside notable antioxidant activity. These findings suggest the application of sulfonamides in therapeutic interventions targeting neurodegenerative diseases and oxidative stress-related conditions (Kausar et al., 2019).

Carbonic Anhydrase Inhibition

Several studies have focused on synthesizing sulfonamide derivatives to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including respiration and pH balance. These inhibitors show potential for treating conditions like glaucoma, epilepsy, and certain types of cancer by modulating the enzyme's activity (Gul et al., 2016).

Antitumor and Anti-HIV Activity

Research has also explored the synthesis of sulfonamide derivatives for their antitumor and anti-HIV activities. Compounds have been developed with significant in vitro anticancer and anti-HIV effects, presenting a promising avenue for the development of new therapeutic agents targeting cancer and HIV (Pomarnacka & Kedra, 2003).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O3S/c19-15-11-14(5-6-16(15)21)28(26,27)22-9-10-24-18(25)8-7-17(23-24)12-1-3-13(20)4-2-12/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXPPTYKAPQKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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